molecular formula C11H9ClN2O2 B13889293 2-benzyl-5-chloro-1H-pyrimidine-4,6-dione

2-benzyl-5-chloro-1H-pyrimidine-4,6-dione

Cat. No.: B13889293
M. Wt: 236.65 g/mol
InChI Key: LAQRWIDLRBBCEN-UHFFFAOYSA-N
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Description

2-benzyl-5-chloro-1H-pyrimidine-4,6-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a benzyl group at position 2 and a chlorine atom at position 5 on the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-chloro-1H-pyrimidine-4,6-dione typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of benzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with urea and chlorinated using thionyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-chloro-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, substitution with an amine can yield 2-benzyl-5-amino-1H-pyrimidine-4,6-dione .

Mechanism of Action

The mechanism of action of 2-benzyl-5-chloro-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to reduced production of inflammatory mediators or disruption of microbial cell processes . The exact molecular pathways involved depend on the specific biological context and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse pharmacological properties .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-benzyl-5-chloro-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C11H9ClN2O2/c12-9-10(15)13-8(14-11(9)16)6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,14,15,16)

InChI Key

LAQRWIDLRBBCEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=O)C(C(=O)N2)Cl

Origin of Product

United States

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